molecular formula C14H14Cl2N2O2 B4803039 2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

Cat. No.: B4803039
M. Wt: 313.2 g/mol
InChI Key: TZFLFPRRNQJNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, an isoxazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-(2-methyl-2-propanyl)-3-isoxazoleamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(4-METHYL-2-NITRO-PHENYL)-BENZAMIDE
  • 3,5-DICHLORO-N-(2-CHLOROPHENYL)BENZAMIDE
  • 3,5-DICHLORO-N-(4-CHLOROPHENYL)BENZAMIDE

Uniqueness

2,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is unique due to the presence of the isoxazole ring and the specific substitution pattern on the benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)9-5-4-8(15)6-10(9)16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFLFPRRNQJNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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